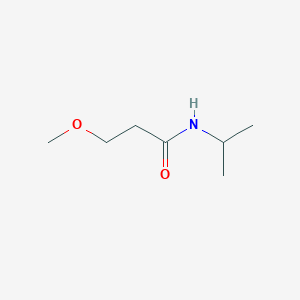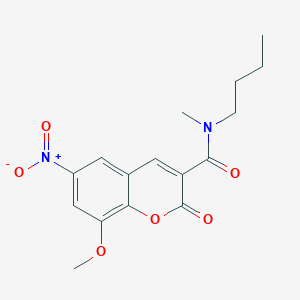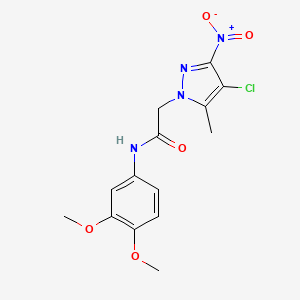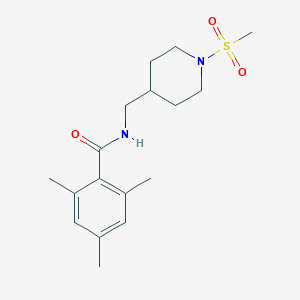![molecular formula C8H20ClN3O B2481213 3-[3-(dimethylamino)propyl]-1,1-dimethylureahydrochloride CAS No. 2402829-62-1](/img/structure/B2481213.png)
3-[3-(dimethylamino)propyl]-1,1-dimethylureahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(dimethylamino)propyl]-1,1-dimethylureahydrochloride is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It is a derivative of urea and is often used as a reagent in organic synthesis and biochemical research.
Mechanism of Action
Target of Action
The primary target of 3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride is carboxyl groups present in proteins and other biomolecules . It acts as a carboxyl activating agent, enabling the coupling of primary amines to yield amide bonds .
Mode of Action
3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride interacts with its targets by creating an activated ester leaving group. The carbonyl of the acid attacks the carbodiimide of the compound, followed by a subsequent proton transfer . The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct . The desired amide is obtained .
Biochemical Pathways
The action of 3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride affects the peptide synthesis pathway . It plays a vital role in the formation of amide bonds, which are crucial for peptide synthesis . Additionally, it can activate phosphate groups to form phosphomonoesters and phosphodiesters .
Pharmacokinetics
It is known to be water-soluble , which could influence its absorption and distribution in the body. More research would be needed to fully outline its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride’s action include the formation of amide bonds in peptide synthesis and the activation of phosphate groups . It is also used in the preparation of antibodies like immunoconjugates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride. For instance, it is typically employed in the pH range of 4.0-6.0 . It is also sensitive to moisture and incompatible with strong acids and strong oxidizing agents .
Biochemical Analysis
Biochemical Properties
3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It is typically employed in the pH range of 4.0-6.0 . It is generally used to couple primary amines to yield amide bonds . The compound is also used to activate phosphate groups in order to form phosphomonoesters and phosphodiesters .
Cellular Effects
The compound has significant effects on various types of cells and cellular processes. It influences cell function by modifying proteins and other biomolecules . It plays a vital role in the immobilization of large biomolecules in association with N-hydroxysuccinimide .
Molecular Mechanism
The molecular mechanism of action of 3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride involves the formation of an O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond . This process involves the carbonyl of the acid attacking the carbodiimide of the compound, followed by a subsequent proton transfer .
Temporal Effects in Laboratory Settings
It is known that the compound is sensitive to moisture and incompatible with strong acids, strong oxidizing agents, and moisture .
Metabolic Pathways
The compound is known to play a role in peptide synthesis and the preparation of antibodies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(dimethylamino)propyl]-1,1-dimethylureahydrochloride typically involves the reaction of N,N-dimethyl-1,3-propylenediamine with ethyl isocyanate to form a urea derivative, followed by the addition of hydrochloric acid to obtain the hydrochloride salt . The reaction conditions generally include maintaining a temperature range of 60-80°C and using a high-pressure reactor to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
3-[3-(dimethylamino)propyl]-1,1-dimethylureahydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride, in an alcoholic solvent.
Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-[3-(dimethylamino)propyl]-1,1-dimethylureahydrochloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including peptide drugs.
Industry: Applied in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Similar in structure and function, used for carboxyl activation in peptide synthesis.
Dicyclohexylcarbodiimide (DCC): Another carbodiimide used for similar purposes but less water-soluble.
Diisopropylcarbodiimide (DIC): Used for carboxyl activation, with different solubility properties.
Uniqueness
3-[3-(dimethylamino)propyl]-1,1-dimethylureahydrochloride is unique due to its high solubility in water and its ability to form stable intermediates, making it more efficient in aqueous reactions compared to other carbodiimides .
Properties
IUPAC Name |
3-[3-(dimethylamino)propyl]-1,1-dimethylurea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O.ClH/c1-10(2)7-5-6-9-8(12)11(3)4;/h5-7H2,1-4H3,(H,9,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGCGLPAJOYJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(3,4-dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2481130.png)


![methyl 2-(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate](/img/structure/B2481137.png)




![(tetrahydrofuran-2-yl)methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2481142.png)



![1-[(4-chlorophenyl)methyl]-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea](/img/structure/B2481151.png)
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid](/img/structure/B2481152.png)
